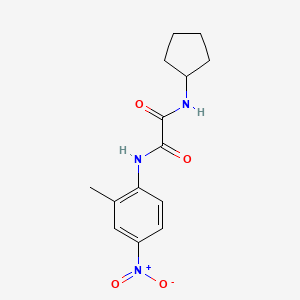
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides. Oxalamides are compounds characterized by the presence of the oxalamide functional group, which consists of two amide groups connected to the same carbon atom. The specific structure of N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide indicates that it has a cyclopentyl group and a 2-methyl-4-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . Although this paper does not specifically mention N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, the methodology described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of oxalamides can vary depending on the substituents attached to the nitrogen atoms. The paper on N-alkyl-N-cyclopropylanilines discusses the reactivity of these compounds with nitrous acid, leading to the cleavage of the cyclopropyl group and the formation of various products . While this does not directly pertain to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, it suggests that the cycloalkyl group in oxalamides could potentially undergo similar reactions under certain conditions.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis Methodologies
- A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is applicable to the synthesis of similar compounds like N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide. This method is operationally simple and high yielding, making it useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
DNA-Binding Studies
- Tahir et al. (2015) conducted DNA interaction studies on similar compounds to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, revealing insights into their potential anti-cancer properties. These studies used techniques like cyclic voltammetry and UV–vis spectroscopy, suggesting the significance of these compounds in medical research (Tahir et al., 2015).
Biodegradation and Environmental Impact
- Bhushan et al. (2000) explored the chemotaxis and biodegradation of methyl-4-nitrophenol by Ralstonia sp. SJ98, which is relevant for understanding the environmental impact and degradation pathways of similar compounds like N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide. This study contributes to environmental decontamination and bioremediation efforts (Bhushan et al., 2000).
Photocatalytic Activity
- Chakraborty et al. (2021) reported on the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol. This research is relevant for the detection and removal of nitrophenol derivatives, which could include compounds similar to N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide, from environmental samples (Chakraborty et al., 2021).
Propiedades
IUPAC Name |
N-cyclopentyl-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-8-11(17(20)21)6-7-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRFJJIVERATMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)
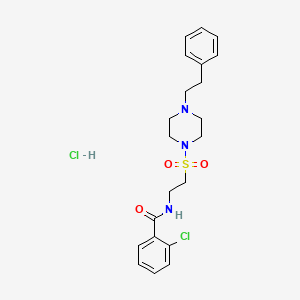
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)
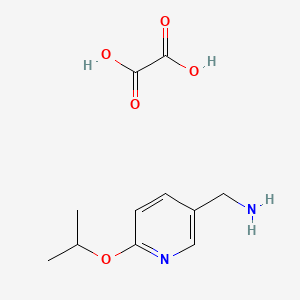
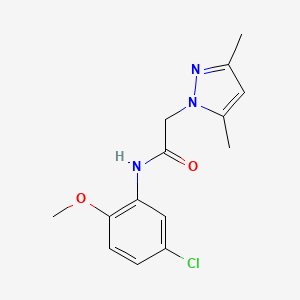
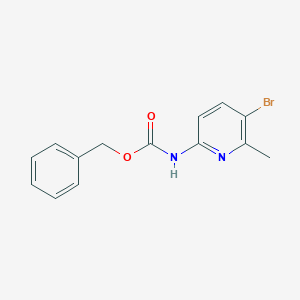
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
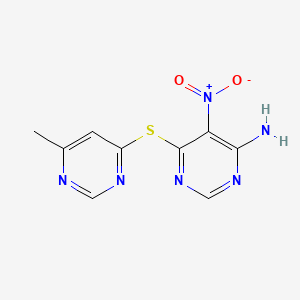
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
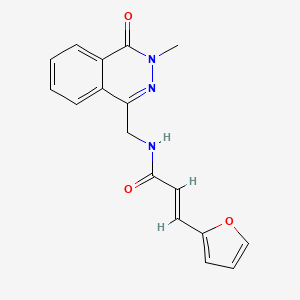
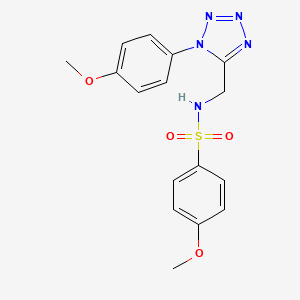
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)